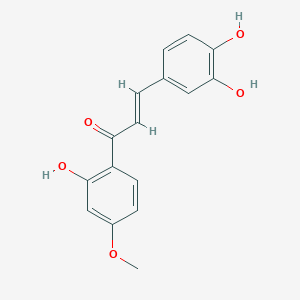
3-(3-アミノフェニル)-4,5-ジヒドロ-1,2,4-オキサジアゾール-5-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a 1,2,4-oxadiazole ring fused with an aminophenyl group, making it a subject of interest for researchers exploring new chemical reactions and applications.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: In biological research, 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carbonyl compound, such as ethyl chloroformate, under acidic conditions to yield the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Nitroso- or nitro-derivatives of the aminophenyl group.
Reduction: Saturated heterocycles derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism by which 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminophenyl group can form hydrogen bonds or participate in π-π interactions, while the oxadiazole ring can engage in coordination with metal ions or other biomolecules.
類似化合物との比較
- 3-(4-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
- 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
- 3-(3-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Comparison: Compared to its analogs, 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is unique due to the presence of the amino group at the meta position of the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, potentially enhancing its biological activity or altering its chemical properties.
This detailed overview should provide a comprehensive understanding of 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUMYAYZJJQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611364 |
Source


|
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-51-9 |
Source


|
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145878-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
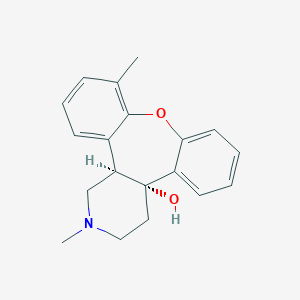
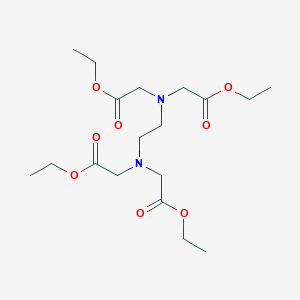
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)



![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)

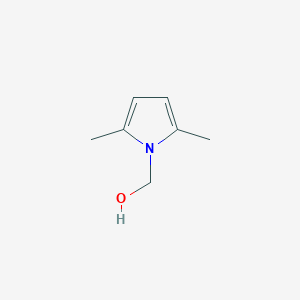
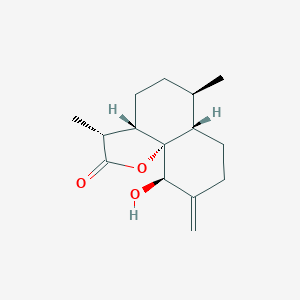
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

